molecular formula C11H19ClO B1583100 10-Undecenoyl chloride CAS No. 38460-95-6

10-Undecenoyl chloride

Cat. No.: B1583100
CAS No.: 38460-95-6
M. Wt: 202.72 g/mol
InChI Key: MZFGYVZYLMNXGL-UHFFFAOYSA-N
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Description

10-Undecenoyl chloride, also known as undec-10-enoyl chloride, is an organic compound with the molecular formula C11H19ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is characterized by the presence of a double bond and a reactive acyl chloride group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecenoyl chloride can be synthesized through the reaction of undec-10-enoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. The reaction is as follows:

CH2=CH(CH2)8COOH + SOCl2 → CH2=CH(CH2)8COCl + SO2 + HCl\text{CH2=CH(CH2)8COOH + SOCl2 → CH2=CH(CH2)8COCl + SO2 + HCl} CH2=CH(CH2)8COOH + SOCl2 → CH2=CH(CH2)8COCl + SO2 + HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize the release of hazardous gases. The use of advanced distillation techniques can help in purifying the final product .

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.

    Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydrogenation, to yield saturated derivatives.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React with this compound in the presence of a base to form esters.

    Water: Hydrolyzes this compound to form undec-10-enoic acid.

Major Products:

Scientific Research Applications

10-Undecenoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an acylating agent in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug delivery systems and the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 10-undecenoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives. The double bond in the molecule also provides a site for further chemical modifications .

Comparison with Similar Compounds

    Undec-10-enoic acid: The parent carboxylic acid of 10-undecenoyl chloride.

    Decanoyl chloride: A similar acyl chloride with a shorter carbon chain.

    Lauroyl chloride: An acyl chloride with a longer carbon chain.

Comparison: this compound is unique due to the presence of both a double bond and an acyl chloride group, which allows for a broader range of chemical reactivity compared to its saturated counterparts like decanoyl chloride and lauroyl chloride. The double bond provides additional sites for chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

undec-10-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFGYVZYLMNXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5068106
Record name 10-Undecenoyl chloride
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Molecular Weight

202.72 g/mol
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CAS No.

38460-95-6
Record name 10-Undecenoyl chloride
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Record name 10-Undecenoyl chloride
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Record name 10-UNDECENOYL CHLORIDE
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Record name Undec-10-enoyl chloride
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Synthesis routes and methods I

Procedure details

To a stirred solution of 10-undecenoic acid (5.055 mL, 25 mmol) in CH2Cl2 (50 mL) was slowly added (COCl)2 (4.364 mL, 50 mmol). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure to give 10-undecenoyl chloride (25 mmol). The product was used for the next reaction without further purification. 1H NMR (500 MHz, CDCl3) δ 1.29-1.48 (m, 10H), 1.71 (m, 2H), 2.05 (m, 2H), 2.88 (t, J=7 Hz, 2H), 4.98 (m, 2H), 5.80 (m, 1H).
Quantity
5.055 mL
Type
reactant
Reaction Step One
Quantity
4.364 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of toluene (12 mL) and SOCl2 (7.75 g, 65 mmol) and undec-10-enoic acid (1.00 g, 5.43 mmol) were refluxed for 1.5 h. The solvent and remaining SOCl2 were distilled off and the product (X) was further used in the thioester synthesis. 1H-NMR (CDCl3): δ=5.90-5.74 (m, 1H), 5.06-4.91 (m, 2H), 2.87 (t, J=7.2 Hz, 2H), 2.06 (q, J=13.7 Hz, J=6.7 Hz, 2H), 1.78-1.61 (m, 2H), 1.49-1.23 (m, 8H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.75 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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